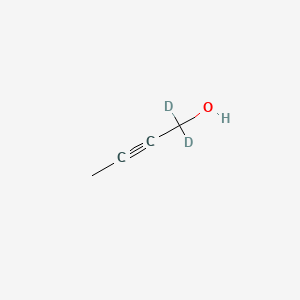

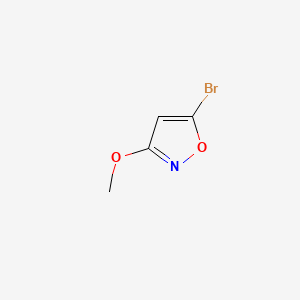

5-Bromo-3-methoxyisoxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical Reactions Analysis

Isoxazole, a five-membered heterocyclic pharmacophore, is commonly found in many commercially available drugs . The synthesis of isoxazoles often involves (3 + 2) cycloaddition reactions . The development of novel machine learning architectures based on the deep learning paradigm has accelerated the prediction of chemical reaction pathways .Aplicaciones Científicas De Investigación

Biochemistry

Application Summary

5-Bromo-3-methoxyisoxazole is utilized in biochemistry for the study of enzyme activities, particularly xylanases, which are crucial for the breakdown of plant cell walls.

Methods of Application

Researchers synthesize substrates like 4-Methylumbelliferyl-β-D-Xylobioside and 5-Bromo-3-Indolyl-β-D-Xylobioside, which are used to detect xylanase activity on agar plates .

Results and Outcomes

The use of these substrates has led to the sensitive detection of xylanase activity, allowing for the identification of specific xylanase families based on substrate specificity .

Pharmacology

Application Summary

In pharmacology, 5-Bromo-3-methoxyisoxazole is a precursor in the synthesis of muscimol, a psychoactive compound found in certain mushrooms.

Methods of Application

Muscimol synthesis involves the use of 5-Bromo-3-methoxyisoxazole as a starting material in a multi-step chemical reaction .

Results and Outcomes

Muscimol has been studied for its potential analgesic effects, showing promise in pain alleviation without the addictive risks associated with opioids .

Organic Synthesis

Application Summary

This compound serves as a building block in the synthesis of various isoxazole derivatives, which are important in drug discovery.

Methods of Application

Metal-free synthetic routes are explored for the synthesis of isoxazoles, with 5-Bromo-3-methoxyisoxazole being a key intermediate .

Results and Outcomes

The development of these synthetic methods has expanded the available chemical space for potential drug-like molecules .

Analytical Chemistry

Application Summary

5-Bromo-3-methoxyisoxazole is used in analytical chemistry as a reference standard for the calibration of analytical instruments.

Methods of Application

It is employed in high-quality pharmaceutical testing to ensure the accuracy of analytical results .

Results and Outcomes

The use of such standards guarantees the reliability and reproducibility of analytical data in pharmaceutical research .

Materials Science

Application Summary

The compound finds applications in materials science, particularly in the development of semiconductor nanostructures.

Methods of Application

It is involved in the chemical etching processes that fabricate semiconductor nanostructures beyond silicon .

Results and Outcomes

The etching processes have enabled the creation of devices like LEDs, FETs, and solar cells with controlled morphology .

Environmental Science

Application Summary

5-Bromo-3-methoxyisoxazole-related compounds are studied for their role in environmental bioremediation, particularly in heavy metal degradation.

Methods of Application

Bacteria that can degrade heavy metals are isolated and characterized, and their efficiency in degrading chromium is evaluated under batch mode conditions .

Results and Outcomes

Certain bacterial strains have shown effective chromium degradation, suggesting a biological method for environmental cleanup .

This analysis provides a detailed overview of the diverse applications of 5-Bromo-3-methoxyisoxazole across various scientific fields, highlighting its significance in research and industry.

Anticancer Drug Design

Application Summary

5-Bromo-3-methoxyisoxazole is a key scaffold in the design of novel anticancer agents due to its presence in many biologically active compounds.

Methods of Application

The compound is used to synthesize various derivatives that are tested against cancer cell lines to evaluate their efficacy .

Results and Outcomes

Some derivatives have shown promising results in inhibiting the growth of certain cancer cells, contributing to the development of new therapeutic options .

Sensing Applications

Application Summary

In the field of chemical sensors, derivatives of 5-Bromo-3-methoxyisoxazole are used to detect the presence of various analytes.

Methods of Application

These derivatives are incorporated into sensor devices that change color or fluorescence in the presence of specific ions or molecules .

Results and Outcomes

The sensors have been successful in detecting ions like fluoride, which is important for environmental monitoring and diagnostics .

Nanocatalysis

Application Summary

5-Bromo-3-methoxyisoxazole derivatives are explored as potential ligands in nanocatalysis, enhancing the efficiency of catalytic reactions.

Methods of Application

They are used to stabilize nanoparticles that serve as catalysts in organic synthesis, improving reaction rates and selectivity .

Results and Outcomes

The use of these ligands has led to the development of more sustainable and cost-effective catalytic processes .

Drug Delivery Systems

Application Summary

Isoxazole derivatives, including those derived from 5-Bromo-3-methoxyisoxazole, are investigated for their use in drug delivery systems.

Methods of Application

These compounds can form part of the structure of polymers or nanoparticles that encapsulate drugs, controlling their release rate .

Results and Outcomes

Such systems have the potential to improve the therapeutic index of drugs by targeting their delivery to specific sites in the body .

Diversity-Oriented Synthesis

Application Summary

5-Bromo-3-methoxyisoxazole is utilized in diversity-oriented synthesis to create libraries of structurally diverse molecules for screening.

Methods of Application

It serves as a versatile precursor in combinatorial chemistry, enabling the rapid generation of a wide array of compounds .

Results and Outcomes

This approach has accelerated the discovery of new bioactive molecules for various pharmaceutical applications .

Environmental Monitoring

Application Summary

Compounds related to 5-Bromo-3-methoxyisoxazole are used in the development of assays for monitoring environmental pollutants.

Methods of Application

These assays are designed to detect and quantify the presence of hazardous substances in water, soil, and air .

Results and Outcomes

The development of such assays contributes to better environmental protection and public health safety .

These additional applications further illustrate the versatility of 5-Bromo-3-methoxyisoxazole in scientific research and its potential impact across various industries.

Antimicrobial Activity

Application Summary

Isoxazole derivatives, including those from 5-Bromo-3-methoxyisoxazole, are investigated for their antimicrobial properties against various pathogens.

Methods of Application

Derivatives are synthesized and tested against a panel of bacteria and fungi to assess their inhibitory effects .

Results and Outcomes

Some compounds have demonstrated significant activity, suggesting potential use as new antimicrobial agents .

Neuropharmacology

Application Summary

In neuropharmacology, 5-Bromo-3-methoxyisoxazole is used to study GABAergic neurotransmission, which is important for understanding various neurological disorders.

Methods of Application

The compound is a precursor in synthesizing muscimol, which is used to probe GABA receptors in brain tissue .

Results and Outcomes

Studies have provided insights into the functioning of GABA receptors and their role in conditions like epilepsy and anxiety .

Agricultural Chemistry

Application Summary

5-Bromo-3-methoxyisoxazole-based compounds are explored for their potential use as herbicides or pesticides in agriculture.

Methods of Application

These compounds are applied to crops and their efficacy in controlling pests and weeds is evaluated under controlled conditions .

Results and Outcomes

Some derivatives have shown promising results in protecting crops without causing significant environmental harm .

High-Throughput Screening

Application Summary

The compound is used in high-throughput screening to identify new drug candidates with potential therapeutic effects.

Methods of Application

Libraries of isoxazole derivatives are screened against various biological targets to find active compounds .

Results and Outcomes

This process has led to the identification of several compounds with potential as lead molecules for drug development .

Chemical Biology

Application Summary

5-Bromo-3-methoxyisoxazole serves as a tool in chemical biology to study protein-ligand interactions and enzyme mechanisms.

Methods of Application

It is incorporated into probes that bind to specific proteins, allowing for the study of their function and structure .

Results and Outcomes

The use of such probes has advanced the understanding of biological processes at the molecular level .

Green Chemistry

Application Summary

The compound is involved in the development of green chemistry practices, particularly in the synthesis of environmentally benign molecules.

Methods of Application

Researchers focus on metal-free synthetic routes to create isoxazole derivatives, reducing the environmental impact of chemical synthesis .

Results and Outcomes

These efforts have led to more sustainable and eco-friendly synthetic methods for producing isoxazoles .

Direcciones Futuras

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given their enormous significance, it is always imperative to develop new eco-friendly synthetic strategies . The potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests is a promising future direction .

Propiedades

IUPAC Name |

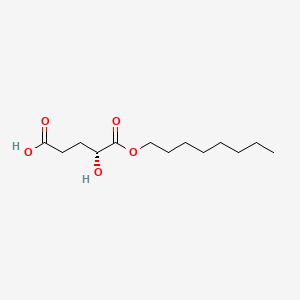

5-bromo-3-methoxy-1,2-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNO2/c1-7-4-2-3(5)8-6-4/h2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPFKLBQCZBOVLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NOC(=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-methoxyisoxazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrimido[1,2-a]azepinium, 2,3,4,6,7,8,9,10-octahydro-1-(phenylmethyl)-, tetraphenylborate(1-)](/img/structure/B570648.png)

![2,6-Dimethyl-[1,3]thiazolo[4,5-f][1,3]benzoxazole](/img/structure/B570652.png)

![Benzo[1,2-c:6,5-c']bis[1,2]oxazole](/img/structure/B570655.png)

![Methyl 7-(2-{4-[(2-fluorophenyl)sulfanyl]-3-hydroxybutyl}-3,5-dihydroxycyclopentyl)heptanoate](/img/structure/B570661.png)

![methyl 7-[(1R,2R,3R,5S)-2-[5-(2-fluorophenyl)-3-hydroxypent-4-ynyl]-3,5-dihydroxycyclopentyl]heptanoate](/img/structure/B570666.png)